

Application Notes and Protocols: 5-bromo-N-methylpyridin-2-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-bromo-N-methylpyridin-2-amine

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Introduction: The Strategic Importance of the 2-Amino-5-bromopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a multitude of approved drugs, largely owing to the pyridine ring's ability to engage in biologically relevant interactions and its synthetic tractability. Within this class, **5-bromo-N-methylpyridin-2-amine** emerges as a particularly valuable building block. Its strategic disubstitution pattern—a bromine atom at the 5-position and a methylamino group at the 2-position—offers a versatile platform for the synthesis of complex molecules, especially in the realm of targeted therapies such as kinase inhibitors.

The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. This facilitates the systematic exploration of chemical space to optimize drug-target interactions. The 2-methylamino group, on the other hand, can act as a crucial hydrogen bond donor and/or acceptor, often playing a pivotal role in the binding of the molecule to its biological target. This document provides a comprehensive guide to the applications of **5-bromo-N-methylpyridin-2-amine** in medicinal chemistry, complete with detailed experimental protocols and an exploration of its role in the synthesis of bioactive compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-bromo-N-methylpyridin-2-amine** is essential for its effective utilization in synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂	[1][2]
Molecular Weight	187.04 g/mol	[1][2]
CAS Number	84539-30-0	[1][2]
Boiling Point	245°C	[3]
Flash Point	102°C	[3]
Density	1.581 g/cm ³	[3]
Storage Conditions	Keep in dark place, Inert atmosphere, 2-8°C	[3]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2-amino-5-bromopyridine core is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. These inhibitors often target the ATP-binding site of kinases, and the aminopyridine moiety is adept at forming key hydrogen bond interactions with the hinge region of the kinase. **5-bromo-N-methylpyridin-2-amine** serves as a critical starting material for the synthesis of a variety of kinase inhibitors, including those targeting:

- Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in a range of pathologies, including neurodegenerative diseases and cancer. The 2-aminopyrimidine scaffold, readily accessible from 2-aminopyridine precursors, has been a fertile ground for the discovery of potent GSK-3 inhibitors.[4][5]

- **Polo-like Kinase 4 (PLK4):** As a master regulator of centriole duplication, PLK4 is a promising target for anticancer therapies. Derivatives of 2-amino-5-bromo-4-methylpyridine have been successfully developed as potent PLK4 inhibitors.[\[6\]](#)[\[7\]](#)
- **PI3 Kinase and VEGFR-2:** The 2-amino-5-bromopyridine scaffold is a key intermediate in the synthesis of inhibitors for these crucial targets in cancer therapy.[\[8\]](#)

The synthetic utility of **5-bromo-N-methylpyridin-2-amine** is exemplified in the construction of fused heterocyclic systems, such as the imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities, including antiproliferative effects.

Synthetic Protocols: Harnessing the Reactivity of 5-bromo-N-methylpyridin-2-amine

The bromine atom at the 5-position is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. Below are detailed, representative protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of **5-bromo-N-methylpyridin-2-amine** with an arylboronic acid. The conditions are adapted from established methods for structurally similar bromopyridines.[\[9\]](#)[\[10\]](#)

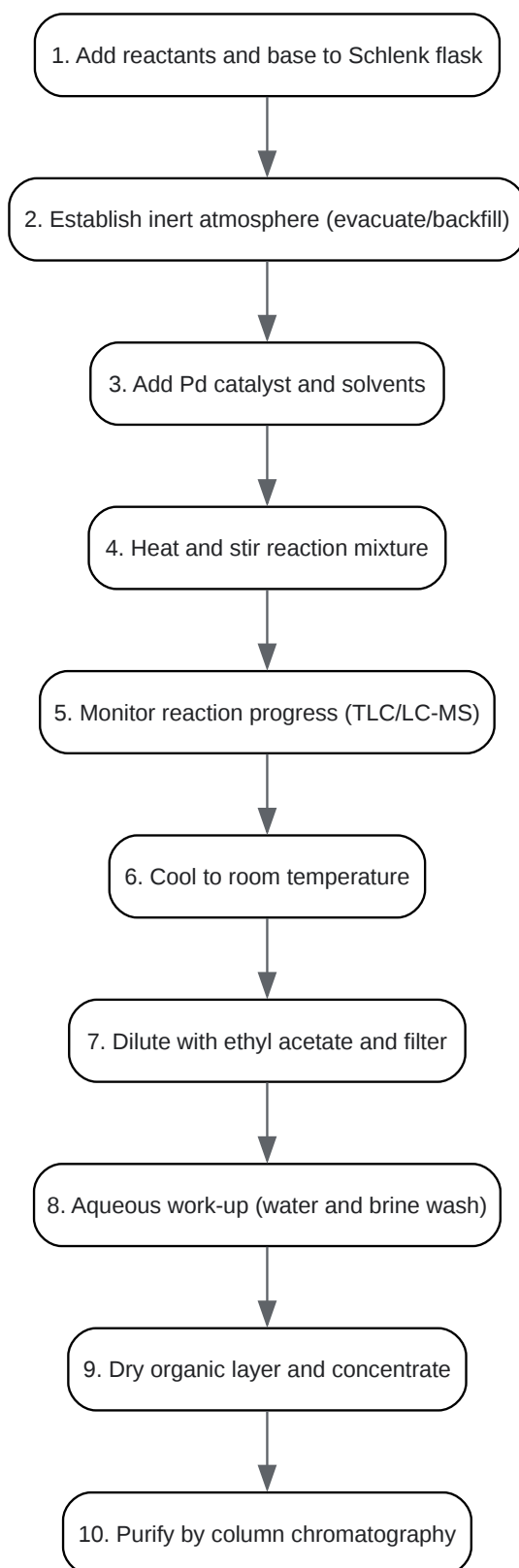
Reaction Scheme:

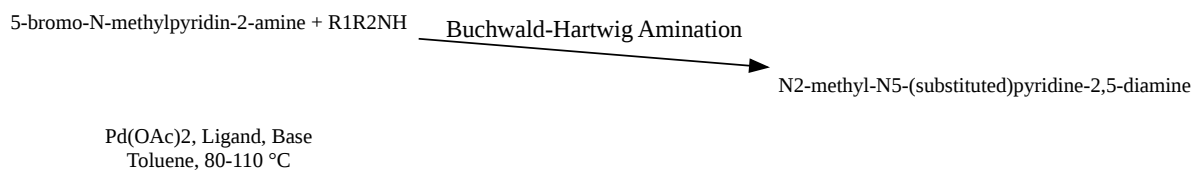
5-bromo-N-methylpyridin-2-amine + Ar-B(OH)₂

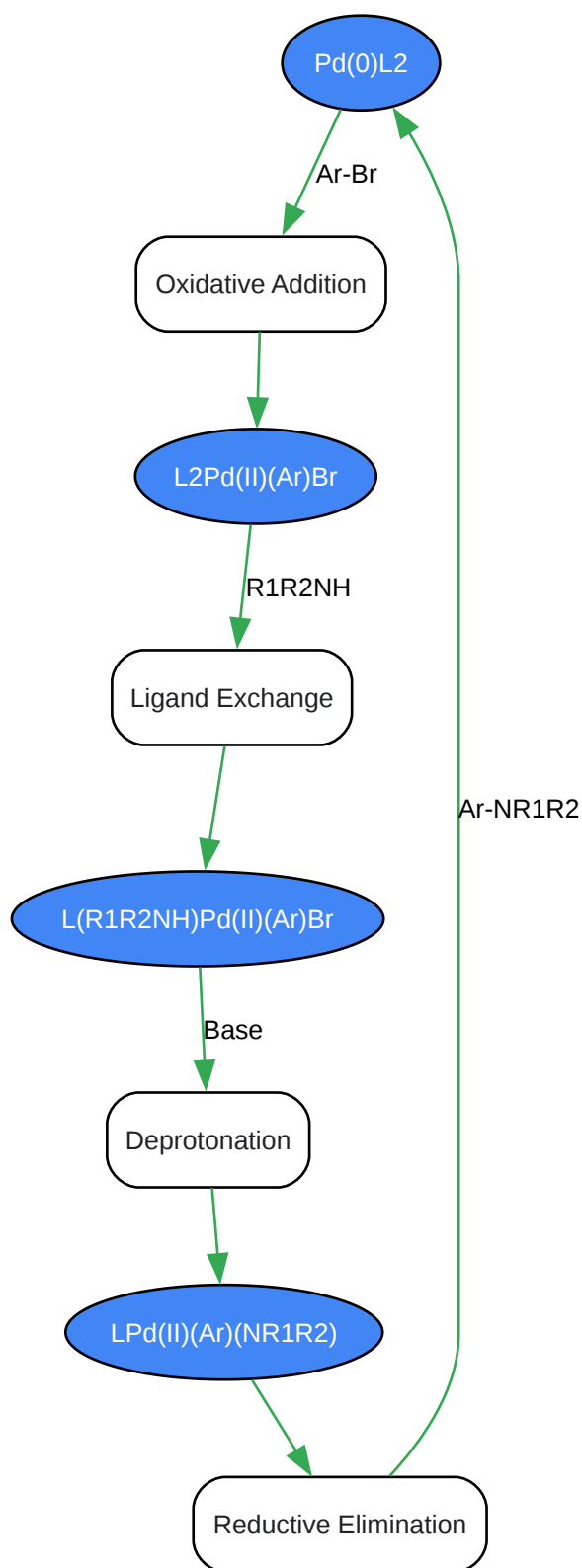
Suzuki Coupling

5-aryl-N-methylpyridin-2-amine

Pd(PPh₃)₄, K₃PO₄
1,4-Dioxane/H₂O, 85-95 °C







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